molecular formula C11H9Cl2NO2 B3255225 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid CAS No. 25177-67-7

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B3255225
CAS No.: 25177-67-7
M. Wt: 258.10 g/mol
InChI Key: ZKKSIOCGHSBYSF-UHFFFAOYSA-N
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Description

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid (CAS No. 25177-63-3) is an indole-derived acetic acid compound characterized by two chlorine atoms at positions 5 and 7 of the indole ring and a methyl group at position 2. Its molecular formula is C₁₁H₉Cl₂NO₂, with a molecular weight of 258.10 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which share the indole-3-acetic acid scaffold. The dichloro substitution pattern likely enhances lipophilicity and binding affinity to biological targets, such as cyclooxygenase (COX) enzymes .

Properties

IUPAC Name

2-(5,7-dichloro-2-methyl-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKSIOCGHSBYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284368
Record name 5,7-Dichloro-2-methylindoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25177-67-7
Record name 5,7-Dichloro-2-methylindoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25177-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-2-methylindoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 5,7-dichloro-2-methyl-1H-indole as the starting material.

  • Halogenation: The indole undergoes halogenation to introduce chlorine atoms at the 5 and 7 positions.

  • Methylation: The indole is then methylated at the 2 position to introduce the methyl group.

  • Acetylation: Finally, the indole is acetylated to introduce the acetic acid group at the 3 position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound has shown potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is being studied for its potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

For example, the dichloro derivative (258.10 g/mol) is heavier and more lipophilic than its difluoro analog (287.26 g/mol) . Positional Influence: Chlorine at positions 5 and 7 (as in the target compound) may optimize steric and electronic interactions with enzyme active sites. Caron & Vazquez (2003) demonstrated that 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl acetic acid acts as a COX-2 inhibitor, highlighting the importance of halogen placement .

Functional Group Modifications: Methyl vs. Methoxy Substitution: Indomethacin’s methoxy group (OCH₃) at position 5 enhances electron-donating effects, which may alter COX-1/COX-2 selectivity .

Fluoro-substituted analogs, such as 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, may exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation .

Synthetic Accessibility :

  • Nakao et al. (2003) developed a base-mediated indole synthesis method for 2-acylindole-3-acetic acids, applicable to the target compound and its analogs .
  • Ethyl ester precursors (e.g., ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) are common intermediates, as seen in and .

Biological Activity

2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid is an indole derivative with significant potential in medicinal chemistry. This compound is characterized by its unique dichloro substitution and has been evaluated for various biological activities, including antimicrobial and anticancer properties.

The compound's molecular characteristics are essential for understanding its biological activity:

PropertyValue
CAS Number 123444-96-2
Molecular Formula C11H9Cl2NO2
Molecular Weight 258.1 g/mol
IUPAC Name 2-(5,7-dichloro-1H-indol-3-yl)acetic acid
Melting Point Not specified

The biological activity of 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid is attributed to its interaction with various molecular targets within cells. It has been suggested that the compound may inhibit specific enzymes, such as monoamine oxidase, which plays a crucial role in neurotransmitter metabolism. This inhibition could lead to altered neurotransmitter levels, potentially impacting neurological functions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate its potency against resistant strains:

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bacteriostatic
Pseudomonas aeruginosa0.75Bactericidal

The compound has also demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values significantly .

Anticancer Activity

In addition to its antimicrobial effects, 2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid has been investigated for its anticancer properties. Studies have shown that it can reduce the viability of various cancer cell lines, including lung cancer (A549 cells). The compound's mechanism may involve the induction of apoptosis or cell cycle arrest:

Cell LineIC50 (μM)Effect
A549 (Lung Cancer)12.5Cytotoxic
MCF-7 (Breast Cancer)15.0Cytostatic

Further investigations revealed that the compound acts on multiple pathways involved in cancer cell survival and proliferation, highlighting its potential as a therapeutic agent .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy against multidrug-resistant strains of bacteria. Results indicated significant inhibition of biofilm formation and bacterial growth, suggesting potential applications in treating infections caused by resistant pathogens .
  • Anticancer Trials : In vitro trials involving A549 lung cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 2
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2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)acetic acid

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